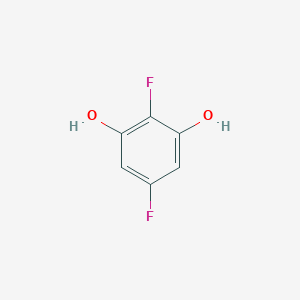

![molecular formula C8H6Cl2N2 B179871 2-(二氯甲基)咪唑并[1,2-a]吡啶 CAS No. 143982-35-8](/img/structure/B179871.png)

2-(二氯甲基)咪唑并[1,2-a]吡啶

描述

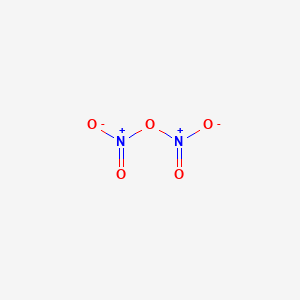

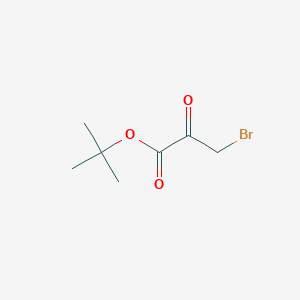

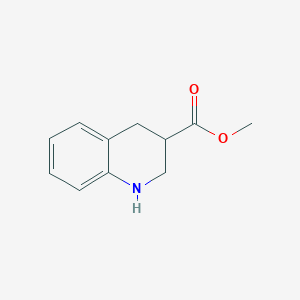

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H6Cl2N2. It has a molecular weight of 201.05 . It is a light brown solid and is stored at temperatures between 0-5°C .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol for the synthesis of 2-arylimidazo[1,2-a]pyridines was developed using two-component cyclization of substituted 2-aminopyridines and substituted phenacyl bromides in 65–94% yield .Molecular Structure Analysis

The InChI code for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” is 1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Physical and Chemical Properties Analysis

“2-(Dichloromethyl)imidazo[1,2-a]pyridine” is a light brown solid . It has a molecular weight of 201.05 and is stored at temperatures between 0-5°C .科学研究应用

药物化学应用: 咪唑并[1,2-a]吡啶(包括2-(二氯甲基)咪唑并[1,2-a]吡啶)是一类至关重要的药物化学物质。这些化合物已被研究其在抗癌、抗菌、抗病毒、抗糖尿病和其他治疗应用中的潜力。它们已知是多种上市制药制剂的一部分,例如唑咪啶、唑吡坦和阿普唑仑 (Deep et al., 2016).

生物活性增强: 人们一直在努力增强咪唑并[1,2-a]吡啶衍生物的生物活性。这包括开发在温和条件下使用易得的底物和催化剂合成它们的新方法,这对于药物应用至关重要 (Ravi & Adimurthy, 2017).

抗肿瘤治疗: 咪唑并[1,2-a]吡啶衍生物已被研究为抗肿瘤治疗的有希望的候选药物。它们已被探索其生物活性,特别是在抑制各种肿瘤细胞系和癌症通路中的关键酶 (Goel et al., 2016).

合成策略: 咪唑并[1,2-a]吡啶衍生物的合成策略取得了重大进展,强调绿色试剂和原子经济性。这些方法旨在最大限度地提高产物的官能团多样性,同时最大限度地减少对环境的影响 (Yu et al., 2018).

药理性质: 咪唑并[1,2-a]吡啶化合物的药理性质,包括酶抑制剂、受体配体和抗感染剂,已得到广泛研究。这项研究提供了这些化合物在各个治疗领域的潜力的见解 (Enguehard-Gueiffier & Gueiffier, 2007).

抗胆碱酯酶潜力: 已发现某些基于咪唑并[1,2-a]吡啶的衍生物是潜在的乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 抑制剂,使其与神经系统疾病的治疗相关 (Kwong et al., 2019).

荧光探针: 咪唑并[1,2-a]吡啶衍生物已被开发为荧光探针,特别是用于检测汞离子。此应用凸显了它们在环境监测和分析化学中的潜力 (Shao et al., 2011).

安全和危害

The safety information for “2-(Dichloromethyl)imidazo[1,2-a]pyridine” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may interact with multiple targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that these compounds may interact with their targets to inhibit the growth of these bacteria.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of these bacteria.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb , suggesting that these compounds may exert their effects at the molecular and cellular levels to inhibit the growth of these bacteria.

生化分析

Biochemical Properties

2-(Dichloromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of human microtubule affinity regulating kinase (MARK4), which is involved in cell-cycle progression and microtubule dynamics . Additionally, 2-(Dichloromethyl)imidazo[1,2-a]pyridine interacts with phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase that regulates various cellular functions .

Cellular Effects

The effects of 2-(Dichloromethyl)imidazo[1,2-a]pyridine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines . This compound influences cell signaling pathways, including the PI3K/Akt pathway, leading to changes in gene expression and cellular metabolism . Furthermore, it has been shown to inhibit cell proliferation and migration, thereby preventing metastatic transition .

Molecular Mechanism

At the molecular level, 2-(Dichloromethyl)imidazo[1,2-a]pyridine exerts its effects through various mechanisms. It binds to and inhibits the activity of MARK4, leading to disruptions in microtubule dynamics and cell-cycle progression . Additionally, it interacts with PI3K, resulting in the phosphorylation of Akt and subsequent changes in gene expression . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dichloromethyl)imidazo[1,2-a]pyridine have been studied over time. It has been found to exhibit long-lasting inhibitory effects on the growth of bovine Babesia parasites in vitro, with significant activity observed up to four days after treatment . The compound’s stability and degradation over time are crucial factors in its efficacy and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Dichloromethyl)imidazo[1,2-a]pyridine vary with different dosages in animal models. In studies involving bovine and equine piroplasms, the compound demonstrated dose-dependent inhibitory activity, with higher doses resulting in greater suppression of parasite growth . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(Dichloromethyl)imidazo[1,2-a]pyridine is involved in various metabolic pathways. It interacts with enzymes such as PI3K, influencing metabolic flux and metabolite levels . The compound’s metabolism and its effects on cellular processes are critical for understanding its therapeutic potential and optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of 2-(Dichloromethyl)imidazo[1,2-a]pyridine within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for developing effective delivery strategies and maximizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Dichloromethyl)imidazo[1,2-a]pyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its interactions with biomolecules and its overall biological effects.

属性

IUPAC Name |

2-(dichloromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-8(10)6-5-12-4-2-1-3-7(12)11-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXJBZGZZNDUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465063 | |

| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143982-35-8 | |

| Record name | 2-(Dichloromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)